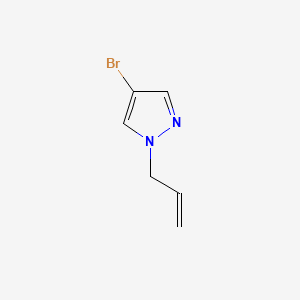

1-allyl-4-bromo-1H-pyrazole

Description

Propriétés

IUPAC Name |

4-bromo-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQAURXVMBQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-72-7 | |

| Record name | 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Allyl-4-bromo-1H-pyrazole

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-allyl-4-bromo-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The pyrazole scaffold is a "privileged" structure in drug discovery, and understanding its spectroscopic properties is crucial for the unambiguous characterization of its derivatives.[1] This document will delve into the theoretical principles governing the chemical shifts, provide a detailed assignment of the spectrum, outline a robust experimental protocol for data acquisition, and offer insights into the structural nuances revealed by ¹³C NMR spectroscopy.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2] For a molecule like 1-allyl-4-bromo-1H-pyrazole, each carbon atom exists in a unique electronic environment, which translates to a distinct resonance frequency in the ¹³C NMR spectrum. A thorough interpretation of this spectrum not only confirms the molecular structure but also offers insights into the electronic effects of the substituents on the pyrazole ring.

The subject molecule, 1-allyl-4-bromo-1H-pyrazole, is a versatile synthetic intermediate. The bromine atom at the C4 position serves as a functional handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The N1-allyl group, on the other hand, can influence the compound's solubility and biological activity. Accurate spectroscopic data is the cornerstone of quality control and regulatory submission for any new chemical entity.

Figure 1: Molecular Structure of 1-Allyl-4-bromo-1H-pyrazole with Carbon Numbering.

Theoretical Principles and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is primarily influenced by the local electronic environment, including hybridization, inductive effects, and resonance effects. The spectrum is typically recorded over a range of 0-220 ppm, with tetramethylsilane (TMS) serving as the reference (δ = 0 ppm).[3][4]

2.1. The Pyrazole Ring Carbons (C3, C4, C5)

The pyrazole ring is an aromatic heterocycle, and its carbon atoms are expected to resonate in the aromatic region of the spectrum (typically 100-150 ppm).[3][5]

-

C3 and C5: These carbons are adjacent to nitrogen atoms, which are electronegative and tend to deshield the neighboring carbons, shifting their signals downfield. In N-unsubstituted pyrazoles, C3 and C5 can be nearly equivalent due to tautomerism.[6] However, in 1-allyl-4-bromo-1H-pyrazole, the N1-allyl substituent breaks this symmetry. C5, being adjacent to the substituted nitrogen (N1), is expected to be more deshielded than C3.

-

C4: The C4 carbon is directly attached to a bromine atom. Halogens exert a strong, anisotropic inductive effect. The heavy atom effect of bromine typically causes a significant upfield shift (shielding) of the directly attached carbon. Therefore, the C4 signal is expected to appear at a considerably lower chemical shift compared to an unsubstituted C4 in a pyrazole ring.

2.2. The Allyl Group Carbons (C1', C2', C3')

The allyl group consists of three sp² and sp³ hybridized carbons, each with a characteristic chemical shift range.

-

C1' (CH₂): This is an sp³ hybridized carbon directly attached to the N1 atom of the pyrazole ring. The electronegativity of the nitrogen atom will cause a downfield shift. Its chemical shift is anticipated to be in the range of 40-60 ppm.[3]

-

C2' (CH): This is an sp² hybridized carbon and will resonate in the alkene region of the spectrum, typically between 110 and 140 ppm.[5]

-

C3' (CH₂): This is the terminal sp² hybridized carbon of the double bond. It is also expected to appear in the alkene region, generally at a slightly upfield position compared to the internal C2' carbon.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Allyl-4-bromo-1H-pyrazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~138-142 | Aromatic, adjacent to N2 |

| C4 | ~95-100 | Aromatic, shielded by the bromo substituent |

| C5 | ~128-132 | Aromatic, adjacent to N1 (allyl substituted) |

| C1' | ~50-55 | Aliphatic, attached to electronegative N1 |

| C2' | ~132-136 | Alkene, internal carbon |

| C3' | ~118-122 | Alkene, terminal carbon |

Note: These are predicted values based on general substituent effects and literature data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible ¹³C NMR spectra.

3.1. Sample Preparation

-

Analyte Purity: Ensure the 1-allyl-4-bromo-1H-pyrazole sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It provides good solubility and its residual solvent peak (a triplet at ~77 ppm) is well-defined and does not typically interfere with the signals of interest.[7]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time on a modern NMR spectrometer.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although C4 in this molecule is not quaternary.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm. If TMS is not added, the residual CDCl₃ signal can be used as a secondary reference (δ = 77.16 ppm).

Figure 2: Experimental Workflow for ¹³C NMR Analysis.

Interpretation of the Experimental Spectrum

The proton-decoupled ¹³C NMR spectrum of 1-allyl-4-bromo-1H-pyrazole is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.[2] Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.

-

DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C4) will be absent.

-

DEPT-90: A DEPT-90 spectrum will only show signals for CH carbons.

4.1. Step-by-Step Assignment Strategy

-

Identify the Alkene Carbons: Look for two signals in the 110-140 ppm region. The downfield signal is likely C2', and the upfield one is C3'.

-

Identify the Aromatic Carbons: Three signals are expected in the aromatic region. The most upfield of these, likely below 100 ppm, can be confidently assigned to C4 due to the shielding effect of the bromine. The other two will be C3 and C5.

-

Identify the Aliphatic Carbon: The remaining signal, typically in the 40-60 ppm range, corresponds to the C1' of the allyl group.

-

Confirm with DEPT: Use DEPT spectra to confirm the assignments. C1' and C3' should be negative in a DEPT-135 spectrum, while C2', C3, and C5 should be positive. C4 will be absent in all DEPT spectra.

Conclusion

The ¹³C NMR spectrum of 1-allyl-4-bromo-1H-pyrazole provides a unique fingerprint of its carbon skeleton. A systematic approach, combining theoretical predictions with a robust experimental protocol and advanced NMR techniques, allows for the unambiguous assignment of all carbon signals. This detailed spectroscopic analysis is an indispensable tool for researchers in synthetic chemistry and drug discovery, ensuring the structural integrity of this valuable building block and its downstream derivatives.

References

-

ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link][8]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link][6]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[9]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link][7]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link][2]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link][3]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link][5]

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(13), 2887–2894. Available at: [Link][4]

-

Net-Com. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Available at: [Link][1]

-

University of Calgary. (n.d.). 13C-NMR. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 1-allyl-4-bromo-1H-pyrazole: Recommended Storage, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-allyl-4-bromo-1H-pyrazole is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole core, a reactive bromine atom at the 4-position, and an allyl group at the N1-position, offers multiple sites for functionalization. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[1] The N-allyl group can also participate in various chemical transformations and influence the molecule's overall properties.

This guide provides a comprehensive overview of the recommended storage conditions, chemical stability, potential degradation pathways, and safe handling procedures for 1-allyl-4-bromo-1H-pyrazole, based on established principles of chemical reactivity and data from closely related analogues.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-allyl-4-bromo-1H-pyrazole is essential for its proper handling and use. While specific experimental data for this compound is not widely published, we can infer key properties from its structure and available data for similar compounds.

| Property | Value | Source/Reference |

| CAS Number | 13369-72-7 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from similar N-alkylated bromopyrazoles. |

| Predicted Boiling Point | 255.4 ± 28.0 °C | Based on the predicted value for the closely related 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole.[3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide. | General solubility for similar organic compounds. |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity and purity of 1-allyl-4-bromo-1H-pyrazole and to ensure the safety of laboratory personnel. The following recommendations are based on best practices for handling brominated heterocyclic compounds and N-allyl derivatives.

Storage Conditions

To minimize degradation, 1-allyl-4-bromo-1H-pyrazole should be stored under the following conditions:

-

Temperature: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, maintaining the compound at -20 °C or below will significantly slow down potential degradation processes.

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation and reactions with atmospheric moisture.

-

Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil. Light can provide the energy to initiate radical reactions or other photochemical degradation pathways.

-

Container: A tightly sealed glass vial with a PTFE-lined cap is the ideal container to prevent moisture ingress and potential reactions with the container material.

Handling Precautions

Based on the hazard information for analogous brominated pyrazoles, 1-allyl-4-bromo-1H-pyrazole should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid generating dust if the compound is a solid.

Chemical Stability and Degradation Pathways

The stability of 1-allyl-4-bromo-1H-pyrazole is influenced by the reactivity of its constituent functional groups: the brominated pyrazole ring and the N-allyl group. Several potential degradation pathways should be considered.

Thermal Stability

N-allyl substituted pyrazoles can exhibit lower thermal stability compared to their N-unsubstituted counterparts. The bond between the pyrazole nitrogen and the allylic carbon can be weaker, making the compound susceptible to decomposition at elevated temperatures.[5] Thermal stress can potentially lead to de-allylation or other rearrangement reactions.

Hydrolytic Stability

While the pyrazole ring itself is generally stable to hydrolysis, certain substituted pyrazoles, particularly esters, have been shown to degrade in aqueous buffer solutions.[6][7] For 1-allyl-4-bromo-1H-pyrazole, hydrolysis is a potential concern, especially under non-neutral pH conditions. The C-Br bond could also be susceptible to hydrolysis under forcing conditions, although this is generally less facile on an aromatic ring.

Oxidative Stability

The allyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators. This could lead to the formation of various oxidation products, such as epoxides, aldehydes, or carboxylic acids.

Photochemical Stability

Exposure to ultraviolet (UV) light can promote the homolytic cleavage of the C-Br bond, leading to the formation of pyrazolyl radicals. These radicals can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with solvents.

Diagram: Potential Degradation Pathways for 1-allyl-4-bromo-1H-pyrazole

Caption: Potential degradation routes for 1-allyl-4-bromo-1H-pyrazole.

Stability Assessment: Experimental Protocols

To ensure the quality and reliability of research outcomes, it is crucial to assess the stability of 1-allyl-4-bromo-1H-pyrazole under specific experimental or storage conditions. The following are generalized protocols for stability assessment.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the purity of 1-allyl-4-bromo-1H-pyrazole over time.

Methodology:

-

Standard Solution Preparation: Accurately weigh a known amount of high-purity 1-allyl-4-bromo-1H-pyrazole and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.

-

Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the stored sample and dilute it with the same solvent to a concentration within the range of the calibration curve.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Start at a suitable composition (e.g., 70% A, 30% B) and linearly increase the concentration of B over a set time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any new peaks that appear over time.

-

Calculate the percentage of the main compound remaining and the percentage of each degradation product formed.

-

Diagram: HPLC-Based Stability Testing Workflow

Caption: Workflow for assessing the stability of the compound using HPLC.

Protocol 2: Structural Elucidation of Degradation Products by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of any degradation products.

Methodology:

-

Sample Preparation: After a noticeable degradation is observed by HPLC or other methods, prepare a concentrated solution of the degraded sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe changes in the proton signals. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

-

Acquire a ¹³C NMR spectrum to observe changes in the carbon environment.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the connectivity of the degradation products.

-

-

Spectral Analysis: Compare the NMR spectra of the degraded sample with that of a pure, undegraded standard. The chemical shifts and coupling constants of new signals can be used to propose the structures of the degradation products.

Conclusion

1-allyl-4-bromo-1H-pyrazole is a valuable synthetic intermediate. Its stability is critical for its successful application. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the quality of their starting material. The key factors influencing its stability are temperature, light, moisture, and oxygen. Regular monitoring of purity using techniques like HPLC is recommended, especially for long-term storage or when used in sensitive applications. A thorough understanding of its potential degradation pathways will aid in troubleshooting unexpected reaction outcomes and in the development of robust synthetic methodologies.

References

-

Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25). [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (2026, January 25). [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023, 8 (21), 18887–18894. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

-

PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]

-

CAS Common Chemistry. 4-Bromopyrazole. [Link]

-

Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5553-5557. [Link]

-

Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, 2776708. [Link]

-

Recent applications of pyrazole and its substituted analogs. Journal of Chemical and Pharmaceutical Research, 2016, 8(7):44-54. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-allyl-4-bromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole CAS#: 13369-76-1 [m.chemicalbook.com]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Pyrazole Ring for Synthetic and Medicinal Chemists

Introduction: The Pyrazole Core - A Privileged Scaffold

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] Its prevalence in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various agricultural and materials science applications underscores the importance of understanding its chemical behavior.[4][5] This guide provides an in-depth exploration of the pyrazole ring's reactivity, moving from fundamental principles to advanced, field-proven synthetic strategies. Our focus is on the causality behind its reactivity, empowering researchers to make informed decisions in the design and synthesis of novel pyrazole-containing molecules.

Structural Features and Aromaticity

The pyrazole ring is a planar, aromatic system containing 6 π-electrons, fulfilling Hückel's rule (4n+2).[6] This aromaticity is the source of its relative stability.[5] The two nitrogen atoms are not equivalent: one is a "pyrrole-like" nitrogen (N1), which contributes two electrons to the aromatic system and bears a hydrogen atom in the parent molecule. The other is a "pyridine-like" nitrogen (N2), which contributes one electron to the π-system and possesses a lone pair of electrons in the plane of the ring, rendering it basic and nucleophilic.[7]

Tautomerism: A Critical Influence on Reactivity

Unsubstituted or symmetrically substituted pyrazoles exist as a single structure. However, in asymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), rapid proton migration between the two nitrogen atoms occurs, leading to annular tautomerism. This means 3-methylpyrazole and 5-methylpyrazole are in equilibrium and are typically indistinguishable.[1] This phenomenon is critical, as reactions involving the nitrogen atoms (like N-alkylation) can lead to a mixture of N1 and N2 substituted regioisomers, a key challenge that must be managed in synthetic design.

The Electronic Landscape: Mapping Reactivity

The reactivity of the pyrazole ring is dictated by its distinct electronic distribution. The combined electron-withdrawing inductive effects of the two nitrogen atoms create a non-uniform electronic landscape, which is the fundamental cause for its regioselective reactions.

-

Nucleophilic Centers (Electron-Rich): The C4 position is the most electron-rich carbon, making it the primary site for electrophilic attack.[1][4][6] The pyridine-like N2 nitrogen is also a key nucleophilic center.[4][7]

-

Electrophilic Centers (Electron-Poor): The C3 and C5 positions are electron-deficient due to their proximity to the nitrogen atoms. This makes them susceptible to attack by strong nucleophiles.[7][8]

Caption: Electronic character of the pyrazole ring positions.

Reactions with Electrophiles: Targeting the C4 Position

The most characteristic reaction of the pyrazole ring is electrophilic aromatic substitution (SEAr), which occurs with high regioselectivity at the C4 position.

Mechanism and Regioselectivity Explained

Electrophilic attack at C4 proceeds through a stable cationic intermediate (a Wheland intermediate) where the positive charge is delocalized across the C3-N2-N1-C5 atoms without placing a formal positive charge on the electronegative pyridine-like nitrogen. In contrast, attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen, a significantly less favorable energetic pathway.[6] This difference in intermediate stability is the causal factor for the pronounced C4 selectivity. Protonated pyrazole is more resistant to electrophilic attack, so these reactions are typically performed in neutral or alkaline media.[6]

Caption: Favored pathway for electrophilic substitution on pyrazole.

Key Electrophilic Substitution Reactions

| Reaction | Typical Reagents | Product | Reference |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), I₂/H₂O₂ | 4-Halopyrazole | [6][9] |

| Nitration | conc. HNO₃ / conc. H₂SO₄ | 4-Nitropyrazole | [6][10] |

| Sulfonation | Fuming H₂SO₄ (Oleum) | Pyrazole-4-sulfonic acid | [10][11] |

| Acylation | Acetic Anhydride (N-acylation) | 1-Acetylpyrazole | [12] |

Experimental Protocol: Regioselective Bromination of Pyrazole

This protocol describes a self-validating system for the C4-bromination of a generic N-substituted pyrazole using N-Bromosuccinimide (NBS), a common and reliable electrophilic bromine source.

-

System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted pyrazole (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 5 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material and the formation of a single, higher Rƒ product.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-bromopyrazole derivative.

Reactions at Nitrogen: N-Alkylation and N-Acylation

The nitrogen atoms of the pyrazole ring are primary sites for functionalization. The N1-H is acidic and can be deprotonated, while the N2 lone pair is basic and nucleophilic.[4][7]

-

N-Alkylation: This is readily achieved using alkyl halides, diazomethane, or dimethyl sulfate.[4] In an unsymmetrical pyrazole, this reaction can yield a mixture of N1 and N2 isomers. The regiochemical outcome is a function of the steric and electronic properties of the pyrazole substituents, the nature of the electrophile, and the reaction conditions (base, solvent).

-

N-Acylation: Reaction with acylating agents like acetic anhydride or acid chlorides typically occurs on the more nucleophilic nitrogen, yielding N-acylpyrazoles.[12]

Advanced Functionalization: Metal-Catalyzed Reactions

Modern synthetic chemistry has revolutionized pyrazole functionalization, moving beyond classical methods to direct and efficient C-H activation and cross-coupling strategies. These methods are indispensable in drug development for rapidly generating molecular diversity.[13]

C-H Activation: A Paradigm Shift

Transition-metal-catalyzed C-H functionalization allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, obviating the need for pre-functionalized substrates like halopyrazoles.[13][14]

-

Causality and Control: The regioselectivity of these reactions is typically controlled by a directing group on the pyrazole ring (often attached at N1). The pyridine-like N2 atom acts as a Lewis basic site that coordinates to the metal catalyst (e.g., Palladium), bringing the catalyst into proximity of a specific C-H bond (usually at C5) and facilitating its cleavage.[8] This directed metalation is the key to achieving high regioselectivity.

Caption: Generalized workflow for directed C-H activation at C5.

Cross-Coupling of Halopyrazoles

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings, are workhorse reactions in medicinal chemistry. They rely on a pre-installed halide (or triflate) on the pyrazole ring, most commonly at the C4 position, which is easily accessible via electrophilic halogenation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol provides a robust, self-validating method for creating a C-C bond at the C4 position, a critical step in building molecular complexity for structure-activity relationship (SAR) studies.

-

System Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the 4-bromopyrazole derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME, and water (e.g., 4:1 ratio). The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the 4-arylpyrazole product.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-95 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 80-98 |

| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-99 |

Conclusion: A Chemist's Guide to a Privileged Core

The reactivity of the pyrazole ring is a well-defined yet highly versatile system governed by the interplay of its aromaticity and the electronic influence of its two nitrogen atoms. A thorough understanding of its preferential C4 electrophilic substitution, the nucleophilic character of its nitrogen atoms, and the power of modern metal-catalyzed C-H activation and cross-coupling reactions is essential for any researcher in the fields of drug discovery and materials science. By mastering the principles outlined in this guide, scientists can strategically and efficiently manipulate the pyrazole scaffold to construct novel molecules with tailored functions, accelerating the pace of innovation.

References

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrazole . (2018). Heterocyclic Compounds AZC. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole . (n.d.). Pharmaguideline. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

-

Kumar, M., & Singh, R. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . ResearchGate. [Link]

-

Aasif, M., & Siddiqui, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Lopes, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . PMC - NIH. [Link]

-

Sharma, P., & Rohilla, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles . (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF . (n.d.). ResearchGate. [Link]

-

PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) . (2020). YouTube. [Link]

-

Pyrazoles Syntheses, reactions and uses . (2021). YouTube. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX . (n.d.). Slideshare. [Link]

-

Wang, R., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . PMC - PubMed Central. [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent . (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 1-Allyl-4-bromo-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Crop Protection

The pyrazole ring system is a cornerstone in modern agrochemical design, particularly in the development of highly effective fungicides and insecticides.[1] Its prevalence is exemplified by the commercial success of numerous succinate dehydrogenase inhibitor (SDHI) fungicides, such as Bixafen, Fluxapyroxad, and Penflufen, which incorporate a pyrazole-carboxamide core.[2] This structural motif is critical for binding to the target enzyme, succinate dehydrogenase, a key component of the mitochondrial respiratory chain in pathogenic fungi. The strategic functionalization of the pyrazole ring is therefore a central focus of agrochemical research, aiming to enhance efficacy, broaden the spectrum of activity, and overcome resistance.

This application note details the utility of 1-allyl-4-bromo-1H-pyrazole as a versatile and strategic intermediate in the synthesis of novel agrochemical candidates. The presence of the N-allyl group and the reactive C4-bromine atom provides a powerful synthetic handle for introducing molecular diversity, enabling the exploration of new chemical space in the quest for next-generation crop protection agents.

Core Synthetic Strategy: Leveraging the Versatility of 1-Allyl-4-bromo-1H-pyrazole

The primary synthetic value of 1-allyl-4-bromo-1H-pyrazole lies in its capacity to undergo a variety of cross-coupling reactions at the C4 position. The bromine atom serves as an excellent leaving group, particularly in palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents. This is crucial for tuning the biological activity and physicochemical properties of the final molecule.

Key Transformation: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds. In the context of agrochemical synthesis, it is an invaluable tool for introducing aryl or heteroaryl moieties at the C4 position of the pyrazole ring. These substituents can play a critical role in the molecule's interaction with the target enzyme.

The general workflow for the application of 1-allyl-4-bromo-1H-pyrazole in the synthesis of pyrazole-carboxamide fungicides is depicted below.

Caption: Synthetic workflow from 1-allyl-4-bromo-1H-pyrazole to potential agrochemicals.

Application Notes and Mechanistic Insights

The choice of an N-allyl group is not arbitrary. While often used as a protecting group, in the context of bioactive molecules, the allyl group can itself contribute to binding interactions or be a site for metabolic modification. Its presence allows for further synthetic diversification, such as through metathesis or addition reactions.

The Suzuki-Miyaura coupling is particularly advantageous due to its tolerance of a wide variety of functional groups on both the boronic acid and the bromo-pyrazole components. This allows for the rapid generation of a library of 4-aryl-1-allyl-1H-pyrazoles, each with unique electronic and steric properties. The choice of the arylboronic acid is a critical determinant of the final compound's biological activity.

Table 1: Representative Arylboronic Acids for Suzuki-Miyaura Coupling

| Arylboronic Acid | R-Group | Potential Impact on Bioactivity |

| 2-Chlorophenylboronic acid | 2-Chlorophenyl | Introduction of a halogen atom can enhance binding affinity and metabolic stability. |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | The CF3 group is a common bioisostere for a methyl group and can improve lipophilicity. |

| 3,4-Dichlorophenylboronic acid | 3,4-Dichlorophenyl | Multiple halogen substitutions can further modulate electronic properties and binding. |

| 2-Thienylboronic acid | 2-Thienyl | Introduction of a heteroaromatic ring can alter solubility and introduce new binding interactions. |

Following the introduction of the desired aryl group at the C4 position, the molecule can be further elaborated to introduce the carboxamide functionality, which is a key feature of many SDHI fungicides. This is typically achieved by formylation or carboxylation at the C5 position, followed by amidation. The choice of amine in the final step allows for another layer of diversification, further tuning the compound's properties.

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-4-bromo-1H-pyrazole

This protocol describes the N-alkylation of 4-bromopyrazole with allyl bromide.

Materials:

-

4-Bromopyrazole (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromopyrazole in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-allyl-4-bromo-1H-pyrazole.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 1-allyl-4-bromo-1H-pyrazole with an arylboronic acid.

Materials:

-

1-Allyl-4-bromo-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

2M Aqueous sodium carbonate (Na2CO3) solution (2.0 eq)

-

Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

-

In a reaction vessel, combine 1-allyl-4-bromo-1H-pyrazole, the arylboronic acid, and the palladium catalyst.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-aryl-1-allyl-1H-pyrazole.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Sufficient to ensure efficient catalysis without excessive cost or metal contamination. |

| Base | Aqueous Na2CO3 or K2CO3 | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent System | Toluene/Ethanol/Water | A biphasic system that dissolves both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle. |

| Reaction Time | 4-16 hours | Dependent on the reactivity of the specific coupling partners. |

Conclusion

1-Allyl-4-bromo-1H-pyrazole is a highly valuable and strategic building block for the synthesis of novel agrochemical candidates. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the systematic introduction of diverse aryl and heteroaryl substituents at the C4 position. This, combined with the potential for further elaboration at other positions on the pyrazole ring, provides a robust platform for the generation of compound libraries for high-throughput screening. The synthetic routes outlined in this note are versatile and can be adapted to a wide range of substrates, making 1-allyl-4-bromo-1H-pyrazole a key intermediate for researchers and scientists in the field of agrochemical discovery and development.

References

Sources

Application Note: A Robust and Scalable Protocol for the N-allylation of 4-bromo-1H-pyrazole

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient N-allylation of 4-bromo-1H-pyrazole, a critical building block in medicinal chemistry and materials science. N-allylated pyrazoles serve as versatile intermediates, amenable to further elaboration through both the allyl group and the bromine handle, notably via cross-coupling reactions.[1] We present a detailed, step-by-step procedure employing standard laboratory reagents and techniques, emphasizing the rationale behind each step to ensure high reproducibility and yield. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, offering insights into reaction mechanisms, process optimization, and product validation.

Introduction and Scientific Context

Pyrazoles are five-membered heterocyclic scaffolds that form the core of numerous FDA-approved drugs and agrochemicals, valued for their diverse biological activities.[2] The functionalization of the pyrazole ring is a cornerstone of modern synthetic strategy, with N-alkylation being a primary method to modulate the molecule's physicochemical and pharmacological properties.[3]

The target substrate, 4-bromo-1H-pyrazole, is a particularly valuable synthon. The bromine atom at the C4 position provides a reactive handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, while the N-H bond offers a site for introducing diverse substituents. The N-allylation of this substrate yields 1-allyl-4-bromo-1H-pyrazole, an intermediate primed for dual modification, enabling the rapid construction of complex molecular architectures.

This protocol details a reliable method for this transformation, focusing on a classic approach involving deprotonation followed by nucleophilic substitution. Due to the symmetry of 4-bromo-1H-pyrazole, the N-alkylation reaction proceeds without the issue of regioselectivity that often complicates the synthesis of unsymmetrically substituted pyrazoles.[2]

Reaction Principle and Mechanism

The N-allylation of 4-bromo-1H-pyrazole proceeds via a two-step sequence consistent with a bimolecular nucleophilic substitution (SN2) pathway.

-

Deprotonation: The acidic proton on one of the pyrazole's nitrogen atoms (pKa ≈ 14) is abstracted by a strong base, such as sodium hydride (NaH). This generates a resonance-stabilized pyrazolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The newly formed pyrazolate anion attacks the electrophilic methylene carbon of the allylating agent (allyl bromide), displacing the bromide leaving group. This forms the desired N-C bond and yields the final product, 1-allyl-4-bromo-1H-pyrazole.

The causality for selecting a strong, non-nucleophilic base like NaH is to ensure complete and irreversible deprotonation of the pyrazole, driving the reaction equilibrium towards the formation of the pyrazolate anion and maximizing the subsequent alkylation efficiency.[3][4] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolate anion.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. All operations involving sodium hydride and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-bromo-1H-pyrazole | >97% | Sigma-Aldrich | |

| Sodium Hydride (NaH) | 60% in mineral oil | Sigma-Aldrich | Highly reactive; handle with extreme caution. |

| Allyl Bromide | >98% | Sigma-Aldrich | Lachrymator; handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Use a freshly opened bottle or dried solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| n-Hexane | ACS Grade | Fisher Scientific | For chromatography. |

| Saturated aq. NH₄Cl Solution | - | - | For quenching the reaction. |

| Brine (Saturated aq. NaCl) | - | - | For washing during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe. Stir the mixture at room temperature until the pyrazole is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 eq) to the stirred solution in small portions over 10 minutes.

-

Causality: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Using a slight excess (1.1 eq) of NaH ensures complete deprotonation.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy, which is indicative of the formation of the sodium pyrazolate salt.

-

Allylation: While maintaining the temperature at 0 °C, add allyl bromide (0.96 mL, 1.34 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Causality: A slow, dropwise addition prevents an uncontrolled exothermic reaction. A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazolate intermediate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

TLC System: 20% Ethyl Acetate in Hexane. The product will have a higher Rf value than the starting material.

-

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford 1-allyl-4-bromo-1H-pyrazole as a pure compound.

Experimental Workflow and Data

Table 2: Summary of Key Reaction Parameters

| Parameter | Value / Description | Rationale |

| Stoichiometry | Pyrazole:NaH:Allyl Bromide = 1.0 : 1.1 : 1.1 | Ensures complete consumption of starting material. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Polar aprotic, effectively solvates ions. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for full deprotonation. |

| Temperature | 0 °C for additions, then ambient temperature for reaction | Controls exothermicity and ensures stable reaction. |

| Reaction Time | 2 - 4 hours | Typical duration for completion, monitor by TLC. |

| Work-up Procedure | Aqueous quench followed by extraction | Standard procedure to isolate organic product. |

| Purification Method | Flash Column Chromatography (Silica Gel) | Removes mineral oil, excess reagents, and byproducts. |

Product Characterization

The identity and purity of the final product, 1-allyl-4-bromo-1H-pyrazole, should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect signals for the two pyrazole protons (singlets), and the characteristic allyl group protons (multiplet for CH, doublet of triplets for CH₂, and two doublets of triplets for the terminal =CH₂).

-

¹³C NMR (CDCl₃): Expect signals for the three pyrazole carbons and the three allyl carbons.

-

Mass Spectrometry (e.g., GC-MS or ESI-MS): Check for the correct molecular ion peak [M+H]⁺ corresponding to the product's molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

-

Huang, A., Wo, K., Lee, S. Y. C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

-

Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles from 2-substituted-3-dimethylamino-propenoates and their derivatives. Chemical Reviews, 104(5), 2433-2480. [Link]

-

Trotta, A., Karmakar, A., & Organ, M. G. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 21(11), 3294-3335. [Link]

-

Molbank. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI, 2009(4), M639. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 1-Allyl-4-bromo-1H-pyrazole in the Synthesis of Active Pharmaceutical Ingredients

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique electronic properties and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs.[1][2] These agents span a wide therapeutic spectrum, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the development of novel active pharmaceutical ingredients (APIs).

This application note focuses on 1-allyl-4-bromo-1H-pyrazole , a versatile and highly valuable building block for API synthesis. Its structure is primed for sequential, regioselective functionalization. The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] Concurrently, the allyl group at the N1 position offers a secondary site for modification or can play a role in modulating the final compound's pharmacokinetic profile.

Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the application of 1-allyl-4-bromo-1H-pyrazole in API synthesis. We will delve into the causality behind experimental choices for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings—and provide detailed, adaptable protocols. The overarching goal is to equip the reader with the foundational knowledge and practical methodologies to effectively leverage this powerful synthetic intermediate.

Core Applications in API Synthesis: Building Complexity via Cross-Coupling

The primary utility of 1-allyl-4-bromo-1H-pyrazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Diaryl-Pyrazole Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron species (typically a boronic acid) and an organic halide.[5][6] In the context of API synthesis, this reaction is instrumental in creating diaryl-pyrazole scaffolds, a key structural motif in many selective COX-2 inhibitors like Celecoxib and its analogues.[7][8]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-allyl-4-bromo-1H-pyrazole, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectjournals.com [connectjournals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis and Purification of 1-Allyl-4-bromo-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-allyl-4-bromo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this versatile building block. The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromopyrazole, notoriously yields a mixture of regioisomers, presenting significant challenges in achieving regioselectivity and in the subsequent purification. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these common hurdles and successfully obtain your desired N1-allylated product.

Understanding the Core Challenge: The Regioisomer Problem

The N-alkylation of 4-bromopyrazole with an allyl halide can lead to two possible products: the desired 1-allyl-4-bromo-1H-pyrazole (N1 isomer) and the undesired 2-allyl-4-bromo-1H-pyrazole (N2 isomer). The relative ratio of these isomers is highly dependent on the reaction conditions. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make achieving high regioselectivity a significant synthetic challenge. Consequently, the separation of these closely related isomers often becomes a critical and sometimes frustrating step in the overall process.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N1 and N2 isomers during the allylation of 4-bromopyrazole?

The formation of a mixture of N1 and N2 isomers is a common outcome in the N-alkylation of unsymmetrically substituted pyrazoles. This is due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring. The reaction proceeds via the deprotonation of the pyrazole N-H by a base to form a pyrazolide anion. This anion exists as a resonance hybrid with negative charge distributed between the two nitrogen atoms, allowing the allyl group to attack at either position.

Q2: What are the key factors that influence the N1/N2 isomer ratio?

The regioselectivity of the alkylation is a delicate balance of several factors:

-

Steric Hindrance: While 4-bromopyrazole itself has minimal steric hindrance around the nitrogen atoms, bulky substituents on the pyrazole ring or the alkylating agent can influence the site of attack.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom at the C4 position can influence the electron density at the N1 and N2 positions, thereby affecting their relative nucleophilicity.

-

Reaction Conditions: The choice of base, solvent, temperature, and the presence of additives like phase-transfer catalysts can significantly alter the N1/N2 ratio.

Q3: How can I distinguish between the 1-allyl and 2-allyl isomers?

The most reliable method for distinguishing between the N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shifts of the pyrazole ring protons (at the C3 and C5 positions) will be different for the two isomers. Additionally, the chemical shift and coupling patterns of the allylic protons can provide clues to the substitution pattern.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the position of the allyl group.

-

NOESY: 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively determine the regiochemistry by observing through-space correlations between the allyl protons and the pyrazole ring protons.

Q4: My column chromatography separation is not working well. What can I do?

Separating pyrazole regioisomers can be challenging due to their similar polarities. If you are struggling with separation, consider the following:

-

Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can often improve resolution. Hexane/ethyl acetate or hexane/dichloromethane are common starting points.

-

Stationary Phase: Standard silica gel is typically used. However, if separation is poor, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

-

High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard flash chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low or No Product Formation | 1. Incomplete deprotonation of 4-bromopyrazole. 2. Inactive allyl bromide. 3. Reaction temperature is too low. | 1. Check your base: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure it is fresh and has been handled under inert conditions. 2. Verify your allyl bromide: Use freshly distilled or a new bottle of allyl bromide. 3. Increase reaction temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC. |

| Poor N1/N2 Regioselectivity | 1. Suboptimal reaction conditions. 2. Inappropriate choice of base or solvent. | 1. Solvent effects: The polarity of the solvent can influence the site of alkylation. Experiment with different solvents such as DMF, acetonitrile, or THF. 2. Base and counter-ion effects: The nature of the cation from the base can influence regioselectivity. Consider trying alternative bases like potassium carbonate or cesium carbonate. 3. Phase-transfer catalysis: In a biphasic system (e.g., dichloromethane/water with K₂CO₃), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes favor the formation of one isomer. |

| Difficulty in Separating Isomers | 1. Isomers have very similar polarities. 2. Inappropriate column chromatography conditions. | 1. Optimize TLC: Before attempting column chromatography, find a solvent system that gives a clear separation of the two spots on a TLC plate. The Rf difference should be at least 0.1. 2. Column Chromatography Technique: Use a long column with a small diameter for better separation. Pack the column carefully to avoid channeling. Employ a slow flow rate and collect small fractions. 3. Consider HPLC: If flash chromatography fails, preparative HPLC is a powerful alternative for separating closely related isomers. |

| Ambiguous Isomer Identification | 1. ¹H NMR spectra are complex or overlapping. | 1. Run ¹³C NMR: The carbon chemical shifts, particularly of the pyrazole ring carbons, can be more diagnostic than the proton shifts. 2. 2D NMR: Perform a NOESY or HMBC experiment to establish unambiguous connectivity between the allyl group and the pyrazole ring. |

Experimental Protocols

Protocol 1: General Procedure for the Allylation of 4-Bromopyrazole

This protocol is a starting point and may require optimization for your specific setup and desired outcome.

Materials:

-

4-Bromopyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the two regioisomers.

Protocol 2: Purification by Flash Column Chromatography

-

Prepare the Column: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane).

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2% at a time).

-

Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing each pure isomer.

-

Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizing the Workflow

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation and separation of 1-allyl-4-bromo-1H-pyrazole regioisomers.

Diagram 2: Troubleshooting Logic

identifying side reactions in the synthesis of 1-allyl-4-bromo-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Introduction: Welcome to the technical support center for the synthesis of 1-allyl-4-bromo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic building block. The N-alkylation of 4-bromo-1H-pyrazole is a fundamental transformation, yet it can present challenges ranging from low yields to the formation of unexpected byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the issues you may encounter at the bench.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a validated solution.

Q1: My reaction yield is consistently low, and the crude ¹H NMR spectrum shows a significant amount of unreacted 4-bromo-1H-pyrazole. What's going wrong?

A: This is a common issue that typically points to incomplete deprotonation of the starting pyrazole or insufficient reactivity of the electrophile. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

-

Inactive Base: The most frequent culprit is the base used for deprotonation. Sodium hydride (NaH), a common choice, is highly reactive but can be deactivated by moisture.

-

Expertise & Experience: NaH is often sold as a 60% dispersion in mineral oil. Over time, the surface of the NaH can oxidize. It is crucial to use freshly opened NaH or to wash the mineral oil away with dry hexanes under an inert atmosphere to expose a fresh, reactive surface.

-

Solution: Use a fresh bottle of NaH. Alternatively, consider a different base system like potassium carbonate (K₂CO₃) in acetone or DMF, which is less sensitive to trace amounts of moisture.

-

-

Insufficient Stoichiometry: An inadequate amount of base will lead to incomplete deprotonation of the 4-bromo-1H-pyrazole.

-

Solution: Use a slight excess of the base (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.

-

-

Low Reaction Temperature or Time: The N-alkylation may be sluggish at room temperature, especially with less reactive base/solvent systems.

-

Trustworthiness: The reaction's progress must be monitored. A self-validating protocol involves checking the reaction mixture by Thin Layer Chromatography (TLC) every hour. The disappearance of the starting material spot confirms completion.

-

Solution: If the reaction is slow, gently heat the mixture to 50-60 °C.[1] Ensure you monitor by TLC to avoid the formation of byproducts from overheating.

-

-

Poor Quality of Allyl Bromide: Allyl bromide can degrade over time.

-

Solution: Use freshly distilled or a new bottle of allyl bromide for the reaction.

-

Q2: I observe a new, highly polar spot on my TLC that doesn't move from the baseline. What is this byproduct?

A: This highly polar compound is almost certainly the 1,2-diallyl-4-bromopyrazolium bromide salt , a product of over-alkylation.

Causality and Mechanism:

The desired product, 1-allyl-4-bromo-1H-pyrazole, contains a second nitrogen atom (N2) which is still nucleophilic. If a significant concentration of allyl bromide is present after the initial reaction is complete, this second nitrogen can attack another molecule of allyl bromide. This Sₙ2 reaction forms a stable, but undesired, quaternary ammonium salt.[2] This salt is ionic, hence its high polarity and immobility on a silica gel TLC plate.

Prevention Strategies:

-

Stoichiometric Control (Critical): Use no more than 1.05-1.1 equivalents of allyl bromide. This is the most effective way to prevent over-alkylation.

-

Controlled Addition: Add the allyl bromide dropwise to the solution of the deprotonated pyrazole at 0 °C.[1] This maintains a low concentration of the alkylating agent, favoring the primary reaction over the secondary one.

-

Monitor the Reaction: Stop the reaction as soon as the starting 4-bromo-1H-pyrazole has been consumed (as determined by TLC).

Below is a diagram illustrating the desired reaction pathway and the side reaction leading to the quaternary salt.

Caption: Desired N-alkylation pathway and over-alkylation side reaction.

Q3: I'm concerned about forming the 1-allyl-5-bromo-1H-pyrazole regioisomer. How can I control the regioselectivity?

A: This is an excellent question that demonstrates a strong understanding of pyrazole chemistry. While regioselectivity is a major challenge in the alkylation of many unsymmetrically substituted pyrazoles[3][4], it is not a concern for this specific synthesis .

Expert Explanation:

The starting material, 4-bromo-1H-pyrazole, is a C₂ᵥ symmetric molecule. There is a plane of symmetry that bisects the N1-N2 and C3-C5 bonds and passes through the C4-Br bond. This symmetry makes the N1 and N2 positions chemically and electronically equivalent. Therefore, alkylation at either nitrogen atom results in the exact same molecule: 1-allyl-4-bromo-1H-pyrazole. The formation of a 5-bromo isomer is impossible from this starting material. This inherent symmetry simplifies the reaction and purification significantly.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for this reaction?

A: The ideal system depends on your scale, available resources, and safety considerations. Here is a comparison of common, effective systems.

| Base / Solvent System | Pros | Cons | Recommended For |

| NaH / Anhydrous DMF | Fast, efficient, high-yielding.[1] | NaH is pyrophoric; requires strict anhydrous and inert conditions. DMF can be difficult to remove. | Experienced chemists working on a small to medium scale under an inert atmosphere. |

| K₂CO₃ / Acetone or DMF | Safer, easier to handle base. Good yields. | Slower reaction times, may require heating. | General laboratory use, larger scale synthesis where handling NaH is hazardous. |

| NaOH / Phase-Transfer Catalyst (e.g., TBAB) | Uses inexpensive base, can be run in biphasic systems.[5][6] | Requires a catalyst, may have slightly lower yields. | Industrial or large-scale applications where cost and safety are paramount. |

Q: How can I effectively monitor the reaction by TLC?

A: TLC is the best tool for monitoring this reaction.

-

Recommended Eluent: A mixture of hexanes and ethyl acetate is ideal. Start with a 9:1 or 4:1 (Hexanes:EtOAc) ratio.

-

Visualizing Spots: Use a UV lamp (254 nm) to visualize the aromatic pyrazole rings. Staining with iodine can also be effective.

-

Interpreting the TLC Plate:

-

4-bromo-1H-pyrazole (Starting Material): Moderately polar, will have a lower Rf value.

-

1-allyl-4-bromo-1H-pyrazole (Product): Less polar than the starting material due to the masking of the N-H group. It will have a higher Rf value.

-